molecular formula C18H33N3O7 B558172 Boc-lys(boc)-gly-OH CAS No. 120893-72-3

Boc-lys(boc)-gly-OH

Cat. No. B558172
CAS RN: 120893-72-3
M. Wt: 403.5 g/mol
InChI Key: RDJOFHONSQXHOC-LBPRGKRZSA-N
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Description

“Boc-lys(boc)-gly-OH” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .


Synthesis Analysis

The synthesis of “Boc-lys(boc)-gly-OH” involves solid-phase peptide synthesis (SPPS). It is used to make peptides containing Nepsilon protected lysyl side chains . The standard reagent for coupling lysine into peptide sequences is Fmoc-Lys (Boc)-OH .


Molecular Structure Analysis

The molecular formula of “Boc-lys(boc)-gly-OH” is C26H32N2O6 . The molar mass is 468.54 g/mol . The structure of this compound can be represented as C₂₆H₃₂N₂O₆ .


Chemical Reactions Analysis

“Boc-lys(boc)-gly-OH” is involved in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . The synthesis of Boc 2-acylamides (acylimidodicarbonates) was first undertaken with amino acid derivatives using Boc 2 O / DMAP .


Physical And Chemical Properties Analysis

The density of “Boc-lys(boc)-gly-OH” is 1.1±0.1 g/cm3 . The boiling point is 528.8±45.0 °C at 760 mmHg . The flash point is 273.6±28.7 °C .

Scientific Research Applications

  • Synthesis and Structure Characterization of Polypeptides : Boc-lys(boc)-gly-OH is utilized in the synthesis and structural characterization of polypeptides, which have significant implications in understanding human physiological processes and developing treatments for diseases. The use of Boc-lys(boc)-gly-OH in peptide synthesis is important due to challenges such as expensive materials, low yield, and purification difficulties (Zhao Yi-nan & Melanie Key, 2013).

  • Peptide Enolates and Alkylation of Glycine Residues : This compound is involved in the preparation of Boc-protected tripeptides, which are significant for various chemical transformations, including alkylation of glycine residues in peptides. Such chemical processes are crucial in synthesizing peptide derivatives with diverse side chains, offering broad applications in biochemistry and pharmacology (H. Bossler & D. Seebach, 1994).

  • Studies on Amino Acids and Peptides : Boc-lys(boc)-gly-OH is also used in the synthesis and analysis of monothiated analogues of peptides. Such studies contribute to our understanding of peptide structures and their potential applications in medicinal chemistry (O. E. Jensen et al., 1985).

  • Conformational Requirements in Collagen Synthesis : Research on the conformational requirements for lysine hydroxylation in collagen uses Boc-lys(boc)-gly-OH. Understanding such conformational determinants is crucial for insights into collagen synthesis and related physiological processes (P. Jiang & V. Ananthanarayanan, 1991).

  • Liquid Phase Peptide Synthesis : It is used in liquid phase peptide synthesis, demonstrating efficient coupling and relative reactivity in the synthesis of peptide fragments. This has implications in peptide synthesis methodologies (M. Narita, 1978).

  • Multi-spectroscopic Studies on Anti-apoptotic Proteins : Boc-lys(boc)-gly-OH is investigated for its interaction with anti-apoptotic proteins, indicating its potential role in cancer treatment through apoptosis induction (E. B. Şaş et al., 2020).

Mechanism of Action

Target of Action

Boc-lys(boc)-gly-OH is primarily targeted towards Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

The compound interacts with its targets, the HDACs, by serving as a substrate . In the HDAC activity assay, the fluorophore-conjugated Boc-lys(boc)-gly-OH is used as the substrate . The interaction of the compound with HDACs leads to the removal of acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The primary biochemical pathway affected by Boc-lys(boc)-gly-OH is the lysine acetylation pathway . This pathway is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . The dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Result of Action

The molecular and cellular effects of Boc-lys(boc)-gly-OH’s action primarily involve changes in protein conformation and activity due to deacetylation . These changes can affect various cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Safety and Hazards

“Boc-lys(boc)-gly-OH” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing .

Future Directions

The future directions of “Boc-lys(boc)-gly-OH” could involve further exploration of its use in peptide synthesis. As it is a standard reagent for coupling lysine into peptide sequences, it could be used to synthesize a wide variety of peptides .

properties

IUPAC Name

2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJOFHONSQXHOC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-lys(boc)-gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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